molecular formula C6H5F3N2 B024480 2-Amino-4-(trifluoromethyl)pyridine CAS No. 106447-97-6

2-Amino-4-(trifluoromethyl)pyridine

Cat. No. B024480
CAS RN: 106447-97-6
M. Wt: 162.11 g/mol
InChI Key: RWGBXAQMUBGGKQ-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)pyridine (2-ATFP) is a heterocyclic compound that is widely used in research and development due to its unique properties. It is a colorless liquid with a molecular formula of C5H5N2F3 and a molecular weight of 154.11 g/mol. 2-ATFP is a highly reactive molecule, making it a useful tool in the synthesis of a wide range of compounds. It is also known to have a variety of biological and physiological effects, making it a valuable tool in scientific research.

Scientific Research Applications

  • Antimicrobial Drug Potential : Pyridine derivatives like 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines show promise as new antimicrobial drugs. Their antibacterial activity depends on their structure and their impact on bacterial lipopolysaccharide (Koszelewski et al., 2021).

  • Synthesis in Pharmacology : A practical synthesis of 4-amino-2-(trifluoromethyl)-nicotinic acid, a key compound in pharmacology, has been developed with a 50% overall yield (Li et al., 2010).

  • Synthesis of Aminopyrroles : The 2H-azirine ring expansion strategy is effective in synthesizing trifluoromethyl-substituted aminopyrroles, which can be further transformed into useful compounds (Khlebnikov et al., 2018).

  • Novel Synthetic Routes : A novel synthetic route has been established for synthesizing 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines from 3-cyano-4-trifluoromethyl-6-substituted-2(1H)pyridones (Narsaiah et al., 1994).

  • Reactions with Amines and Ammonia : Trifluoromethyl groups in 2-chloro(trifluoromethyl)pyridines activate nucleophilic displacement reactions with amines and ammonia (Dunn, 1999).

  • Amination of Pyridines : A general and efficient method has been developed for the 2-amination of pyridines and quinolines (Yin et al., 2007).

  • Toxicity and Industrial Safety : 5-Amino-2-(trifluoromethyl)pyridine has been found to be toxic to the human body, causing methemoglobinemia and toxic encephalopathy upon inhalation, thus requiring caution in industrial production (Tao et al., 2022).

  • Corrosion Inhibition : Pyridine derivatives, particularly ADP, effectively inhibit N80 steel corrosion in 15% HCl, showing high inhibition efficiency (Ansari et al., 2015).

  • Anticancer Potential : Novel pyridine derivatives bearing different heterocyclic rings have been synthesized and show potential as promising anticancer agents (Hafez & El-Gazzar, 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . The target organs are the respiratory system .

Future Directions

The major use of “2-Amino-4-(trifluoromethyl)pyridine” derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-5(10)3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGBXAQMUBGGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380861
Record name 2-Amino-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106447-97-6
Record name 2-Amino-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

50 g of 5-ethoxy-3-hydroxy-3-(trifluoromethyl)pent-4-enenitrile were mixed with 600 g of aqueous ammonia (25%), and the resulting mixture was heated to 125° C. in an autoclave for 24 h, in the course of which a pressure of approx. 14 bar built up. Subsequently, the reaction mixture was cooled and the resulting biphasic mixture was extracted repeatedly with dichloromethane. The combined organic phases were cautiously concentrated by rotary evaporation, and the product was subsequently recrystallized from cyclohexane. 26.3 g of 2-amino-4-(trifluoromethyl)pyridine (68%) were thus obtained as a yellowish-brown solid. The spectroscopic data agreed with those reported in the literature (A. D. Dunn et al. in J. Fluorine Chem. 1999, 93, 153-157).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the hydrophilic ether in the synthesis of 2-amino-4-(trifluoromethyl)pyridine?

A1: The provided research papers [, ] highlight a novel method for synthesizing this compound. This method involves reacting a dihalo-substituted pyridine precursor (containing either chlorine or bromine atoms) with ammonia in the presence of a hydrophilic ether. While the exact role of the hydrophilic ether isn't fully elucidated in the abstracts, its presence is crucial for the reaction to proceed. It is likely that the hydrophilic ether acts as a solvent, facilitating the interaction between the reactants and potentially stabilizing the reaction intermediates. Further investigation is needed to fully understand the mechanistic role of the hydrophilic ether in this specific reaction.

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